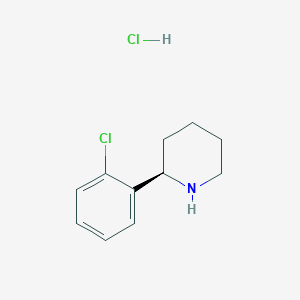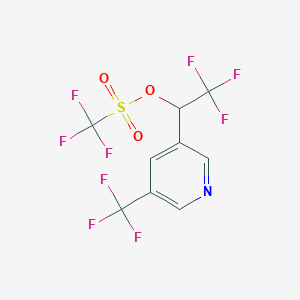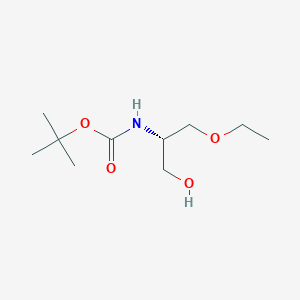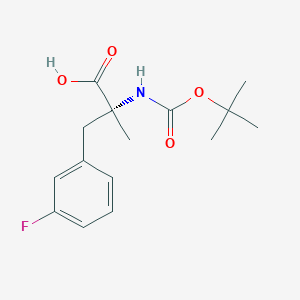
Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is an amino acid used in chemical synthesis and research. It is a derivative of the naturally occurring amino acid phenylalanine, with a methyl group and a 3-fluorine atom added to its side chain. Fmoc-D-aMePhe(3-F)-OH is a versatile reagent used in peptide synthesis and in the preparation of various biologically active compounds. It is also used in the study of enzyme mechanisms and in the development of new drugs.
Applications De Recherche Scientifique
Fmoc-D-aMePhe(3-F)-OH has a wide range of uses in scientific research. It is used in the synthesis of peptides, in the study of enzyme mechanisms, and in the development of new drugs. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases, and in the study of protein-protein interactions.
Mécanisme D'action
Fmoc-D-aMePhe(3-F)-OH acts as a substrate for various enzymes, such as peptidases and proteases. It is also used as a substrate for the synthesis of peptides and proteins. In addition, it is used as a reagent in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
Fmoc-D-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, and to modulate the activity of certain enzymes involved in the metabolism of lipids. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to modulate the activity of certain enzymes involved in the metabolism of amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-D-aMePhe(3-F)-OH has several advantages in laboratory experiments. It is a versatile reagent that can be used in a wide range of applications. It is also relatively easy to synthesize and purify, and is relatively stable in solution. However, it is not as soluble in water as some other amino acids, and it is not as reactive as some other reagents.
Orientations Futures
For the use of Fmoc-D-aMePhe(3-F)-OH include its use in the synthesis of novel peptides, proteins, and biologically active compounds. It could also be used in the development of novel enzyme inhibitors, and in the study of protein-protein interactions. In addition, it could be used in the development of new drugs and therapeutic agents. Finally, further research could be done to investigate the biochemical and physiological effects of Fmoc-D-aMePhe(3-F)-OH.
Méthodes De Synthèse
Fmoc-D-aMePhe(3-F)-OH is synthesized by the reaction of Fmoc-D-Phe(3-F)-OH with dimethylsulfate, followed by a deprotection step. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is usually complete within one hour, and the product can be isolated by precipitation or chromatography.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-L-3-Fluorophe | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



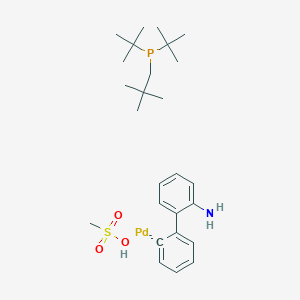


![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)

